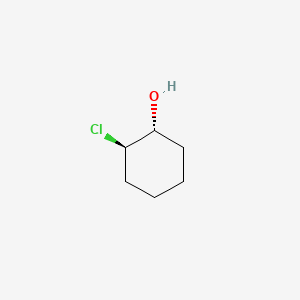
trans-2-Chlorocyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Chlorocyclohexanol: is an organic compound with the molecular formula C6H11ClO It is a stereoisomer of 2-chlorocyclohexanol, specifically the trans isomer, meaning the chlorine and hydroxyl groups are on opposite sides of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-2-chlorocyclohexanol involves the addition of chlorine and hydroxyl groups to cyclohexene. This can be achieved through a stereoselective addition reaction. For example, cyclohexene can be reacted with chloramine-T trihydrate in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux, and the product is isolated through steam distillation and extraction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as fractional distillation under reduced pressure are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Chlorocyclohexanol can undergo oxidation reactions to form cyclohexanone derivatives.
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-epoxycyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Sodium hydroxide is often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: 1,2-epoxycyclohexane.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Chlorocyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in studying stereoselective reactions and mechanisms.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may have potential in medicinal chemistry for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for other chemical compounds .
Wirkmechanismus
The mechanism of action of trans-2-chlorocyclohexanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effect of the hydroxyl group. This leads to the formation of new compounds such as 1,2-epoxycyclohexane .
Vergleich Mit ähnlichen Verbindungen
cis-2-Chlorocyclohexanol: The cis isomer has the chlorine and hydroxyl groups on the same side of the cyclohexane ring.
2-Chlorocyclohexanol: The general form without specifying the stereochemistry.
Uniqueness: trans-2-Chlorocyclohexanol is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. For example, the trans isomer forms 1,2-epoxycyclohexane upon reaction with sodium hydroxide, while the cis isomer forms cyclohexanone .
Eigenschaften
CAS-Nummer |
6628-80-4 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
(1R,2R)-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
NYEWDMNOXFGGDX-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)O)Cl |
Kanonische SMILES |
C1CCC(C(C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


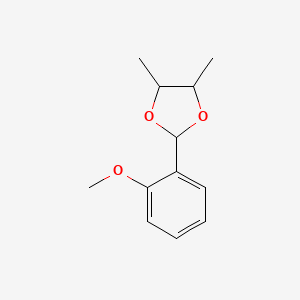
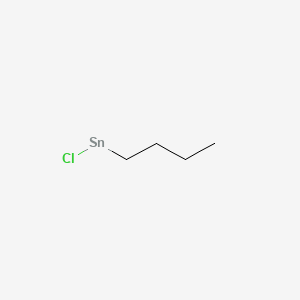
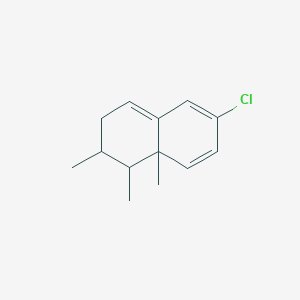
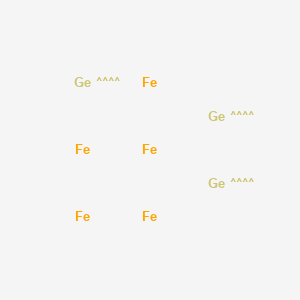
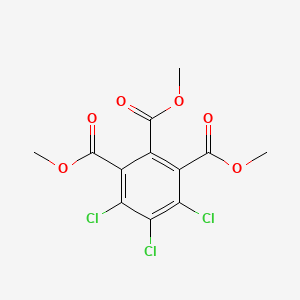
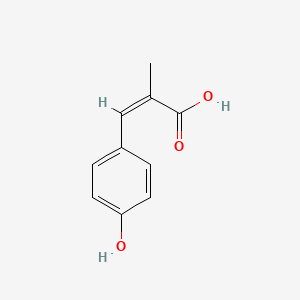
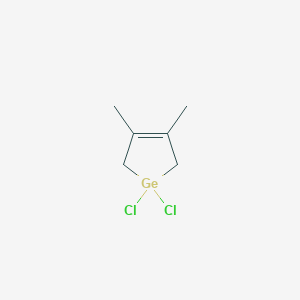
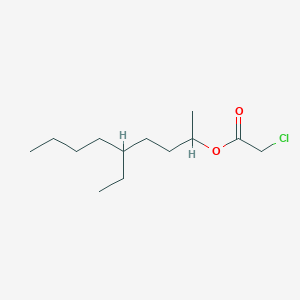
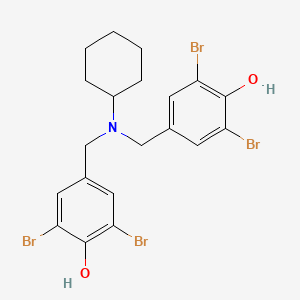
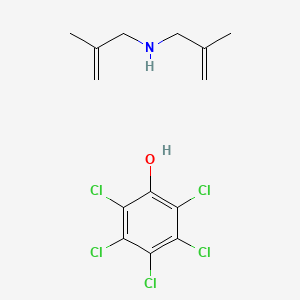
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
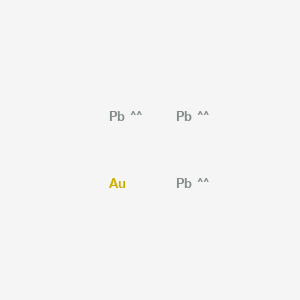
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
